1,4-Anhydro-L-threitol-d4
Description
Significance of Deuterium (B1214612) Labeling in Chemical and Biochemical Sciences
Deuterium (D or ²H), a stable isotope of hydrogen, has garnered significant attention in the scientific community. medchemexpress.com Its increased mass compared to protium (B1232500) (¹H) can lead to a phenomenon known as the kinetic isotope effect, which can be harnessed to study reaction mechanisms. symeres.com Furthermore, deuterium labeling is a cornerstone of drug metabolism and pharmacokinetic (DMPK) studies, where it aids in understanding metabolic pathways, bioavailability, and the potential for drug-drug interactions. symeres.comacs.org The incorporation of deuterium can also enhance the pharmacokinetic profiles of certain drugs, often resulting in reduced clearance rates and extended half-lives. symeres.com This has led to the development of deuterated drugs, with the world's first approved deuterated drug being used to treat movement disorders associated with Huntington's disease. medchemexpress.com
The primary methods for introducing deuterium into a molecule are through hydrogen/deuterium exchange reactions or by synthesizing the molecule from commercially available isotope-containing precursors. symeres.com While exchange processes can be simpler, complete synthesis provides greater control over the position and number of isotopic substitutions. acanthusresearch.com
Overview of Anhydro-Sugar Alcohols in Research Contexts
Anhydro-sugar alcohols, also known as polyols, are organic compounds derived from sugars. scbt.com They are characterized by the removal of a water molecule, resulting in a cyclic ether structure. vaia.comresearchgate.net This structural modification enhances their stability and can reduce their susceptibility to enzymatic degradation. scbt.com In biochemistry, sugar alcohols are crucial for studying metabolic pathways and energy storage as they are key intermediates in the conversion of sugars. scbt.com They also play a significant role in understanding enzyme function and carbohydrate metabolism. scbt.com
In the field of materials science, anhydro-sugar alcohols are explored as renewable and biodegradable feedstocks for synthesizing polymers and other chemicals, contributing to the principles of green chemistry. scbt.com Their unique structural properties also make them valuable starting materials in the synthesis of a wide range of compounds, including natural products and pharmaceuticals. researchgate.net
Rationale for the Academic Study of 1,4-Anhydro-L-threitol-d4
This compound is the deuterated analogue of 1,4-Anhydro-L-threitol. pharmaffiliates.compharmaffiliates.com The parent compound, 1,4-Anhydro-L-threitol, is a tetrahydrofuran (B95107) derivative. pharmaffiliates.com The study of its deuterated form, this compound, is driven by its potential application as a labeled internal standard in analytical chemistry, particularly in mass spectrometry-based methods. acanthusresearch.com The introduction of four deuterium atoms provides a significant mass difference from the unlabeled compound, allowing for accurate and reproducible quantification in complex matrices. acanthusresearch.com
Furthermore, as a labeled analogue of a tetrahydrofuran derivative, this compound can be used in the preparation of hyperbranched carbohydrate polymers through ring-opening reactions. pharmaffiliates.com The deuterium labeling allows for precise tracking of the monomer units within the resulting polymer structure, providing valuable insights into the polymerization mechanism and the final polymer architecture. The study of such labeled compounds contributes to a deeper understanding of reaction pathways and the behavior of molecules in various chemical and biological systems.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 2124271-37-8 pharmaffiliates.compharmaffiliates.com |
| Molecular Formula | C₄H₄D₄O₃ pharmaffiliates.compharmaffiliates.com |
| Molecular Weight | 108.13 g/mol pharmaffiliates.compharmaffiliates.com |
Chemical and Physical Properties of Unlabeled 1,4-Anhydro-L-threitol
| Property | Value |
| CAS Number | 4358-64-9 alfa-chemistry.com |
| Molecular Formula | C₄H₈O₃ alfa-chemistry.com |
| Molecular Weight | 104.1 g/mol alfa-chemistry.com |
Properties
Molecular Formula |
C₄H₄D₄O₃ |
|---|---|
Molecular Weight |
108.13 |
Synonyms |
(3S,4S)-Tetrahydro-3,4-furandiol-d4; (3S-trans)-Tetrahydro-3,4-furandiol; -d3 (S,S)-Tetrahydrofuran-3,4-diol-d4; |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Anhydro L Threitol D4 and Analogues
Regioselective Deuteration Strategies
Achieving regioselectivity is paramount in the synthesis of 1,4-Anhydro-L-threitol-d4 to ensure deuterium (B1214612) atoms are incorporated at the desired positions. This is typically accomplished through catalytic hydrogen isotope exchange (HIE) reactions where specific C-H bonds are targeted.
Hydrogen/Deuterium (H/D) exchange is a direct and efficient method for producing deuterated compounds from their readily available non-deuterated counterparts. rsc.orgbohrium.com This process involves the exchange of hydrogen atoms in the molecule with deuterium atoms, often using deuterium oxide (D₂O) as the deuterium source. resolvemass.ca For a molecule like 1,4-Anhydro-L-threitol, H/D exchange would primarily target the C-H bonds. The challenge lies in activating the specific C(sp³)–H bonds for exchange while leaving others intact. rsc.org Post-polymerization H/D exchange has been explored for complex molecules, where a polymer is reacted with a deuterium source in the presence of a catalyst. sci-hub.se This approach, in principle, can be applied to various molecules, provided the correct catalytic conditions are identified. sci-hub.se
The success of H/D exchange reactions hinges on the choice of catalyst. Various transition metal catalysts have been developed to facilitate the selective deuteration of alcohols.
Iridium Complexes : Iridium-based catalysts have shown high efficacy for the α-selective deuteration of alcohols. rsc.org For example, an iridium(III)-bipyridonate complex can catalyze the H/D isotope exchange of primary and secondary alcohols, using D₂O as the deuterium source under basic or neutral conditions. rsc.org The mechanism often involves the initial dehydrogenation of the alcohol to form a carbonyl intermediate, followed by the conversion of an iridium-hydride species to an iridium-deuteride, which then deuterates the intermediate. rsc.org
Ruthenium Complexes : Ruthenium catalysts are also widely used. Ru/C systems have been employed for the stereo-retentive deuteration of sugar alcohols. rsc.org Homogeneous ruthenium pincer complexes, such as the Takasago Ru–MACHO complex, can effectively catalyze both α- and β-deuteration of alcohols. rsc.org
Other Metals : Earth-abundant first-row transition metals have also been developed as cost-effective alternatives. Homogeneous manganese (Mn) and iron (Fe) pincer catalysts can achieve regioselective deuteration of alcohols in D₂O. rsc.org Depending on the metal, high deuterium incorporation can be achieved selectively at the α and β positions (with Mn) or exclusively at the α position (with Fe). rsc.org Raney® Nickel is another catalyst that can promote H/D exchange in carbohydrates. rsc.orgacs.org
| Catalyst System | Selectivity | Key Features |
|---|---|---|
| Iridium(III)-bipyridonate | α-selective | Effective for primary and secondary alcohols; operates under basic or neutral conditions. rsc.org |
| Ru/C | Stereo-retentive | Suitable for deuteration of sugar alcohols. rsc.org |
| Ru-Pincer Complexes | α- and β-selective | Commercially available systems like Ru-MACHO are effective. rsc.org |
| Fe-Pincer Complexes | α-selective | Cost-effective protocol using an Earth-abundant metal. rsc.org |
| Mn-Pincer Complexes | α- and β-selective | Provides different regioselectivity compared to iron catalysts. rsc.org |
| Raney® Nickel | General HIE | Promotes H/D exchange in carbohydrates. rsc.org |
Deuterium oxide (D₂O or heavy water) is the most common, inexpensive, and readily available primary deuterium source for isotopic labeling. resolvemass.carsc.orgbohrium.com In catalytic H/D exchange reactions, D₂O serves as the deuterium donor, transferring its deuterium atoms to the substrate via the catalyst. rsc.orgrsc.org Its use as both the deuterium source and the solvent creates a benign and cost-effective process. rsc.org The physiochemical properties of D₂O differ from H₂O due to the greater mass of deuterium, which influences reaction kinetics and equilibria. sci-hub.se The development of catalytic systems that operate efficiently in D₂O is a key focus in the field of deuteration chemistry. rsc.orgresearchgate.net
Scalable Production Methods for Deuterated Compounds (e.g., Flow Chemistry)
The growing demand for deuterated compounds in pharmaceuticals, materials science, and metabolic studies has necessitated the development of scalable and efficient production methods. ansto.gov.au Traditional batch synthesis of deuterated molecules, often involving hydrogen-deuterium (H-D) exchange reactions with heavy water (D₂O) at high temperatures and pressures, presents several challenges. tn-sanso.co.jp These batch processes are often labor-intensive, limited by the size of the reaction vessel, and can suffer from long reaction times due to inefficient heating and cooling. tn-sanso.co.jpllnl.gov
Continuous flow chemistry has emerged as a powerful alternative for the large-scale synthesis of deuterated compounds, offering significant advantages over conventional batch methods. colab.wsnih.gov Flow chemistry involves pumping reagents through a network of tubes or channels, where the reaction occurs. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to increased efficiency, improved selectivity, and minimized decomposition of sensitive molecules. ansto.gov.au
Several key technologies are being integrated into flow systems to enhance deuteration processes:
Microwave Heating: The use of microwave reactors in a flow setup allows for rapid and highly efficient heating, significantly reducing reaction times compared to conventional heating in batch reactors. tn-sanso.co.jp
Heterogeneous Catalysis: Flow systems are well-suited for using solid-supported catalysts, such as platinum on alumina (B75360) or palladium on carbon. tn-sanso.co.jpresearchgate.net This simplifies the purification process as the catalyst is contained within the reactor, and it allows for catalyst reuse, which is crucial for cost-effective large-scale production. nih.gov
On-demand Deuterium Gas Generation: Systems have been developed that generate high-purity deuterium (D₂) gas on-demand via the electrolysis of D₂O. thalesnano.comthalesnano.com Integrating these generators into a flow reactor setup provides a safer and more convenient source of deuterium gas compared to handling high-pressure D₂ cylinders, enabling scaling of deuteration reactions to kilogram-per-day production ranges. thalesnano.com
The combination of these technologies addresses the primary bottlenecks of traditional deuteration, such as small production capacity and high costs. tn-sanso.co.jp For instance, a nanostructured iron catalyst derived from biomass has been successfully used for the scalable and selective deuteration of various (hetero)arenes using D₂O, demonstrating the production of kilogram quantities of deuterated products. nih.gov
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Scalability | Limited by reactor size; scaling up is complex. tn-sanso.co.jpllnl.gov | Easily scalable by extending reaction time or using parallel reactors. nih.govthalesnano.com |
| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and long reaction times. tn-sanso.co.jp | Superior heat and mass transfer due to high surface-area-to-volume ratio. tn-sanso.co.jp |
| Safety | Higher risk when handling large volumes of hazardous reagents or high pressures. llnl.gov | Improved safety due to small reaction volumes at any given time. thalesnano.com |
| Process Control | Less precise control over temperature, pressure, and residence time. ansto.gov.au | Precise, real-time control over reaction parameters. ansto.gov.au |
| Efficiency & Yield | Can be lower due to side reactions and decomposition. ansto.gov.au | Often higher yields and purity due to optimized conditions and reduced decomposition. ansto.gov.au |
Purification and Characterization of Synthetic Products
Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the final product meets the required standards of chemical and isotopic purity. The purification strategy typically involves separating the deuterated product from the starting materials, non-deuterated or partially deuterated species, catalysts, and solvents.
Purification Methods:
Common purification techniques for non-volatile, polar compounds like anhydroalditols include:
Chromatography: Techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC) are highly effective for separating compounds based on their polarity. For a small molecule like this compound, these methods can efficiently remove impurities.
Distillation/Sublimation: While the non-deuterated analogue has a high boiling point, vacuum distillation or sublimation could be viable for purification, especially for removing volatile impurities. lookchem.com The slightly higher molecular weight of the deuterated compound results in a marginally higher boiling point compared to its non-deuterated counterpart, a property that can be exploited in fractional distillation. libretexts.org
Recrystallization: This is a standard method for purifying solid compounds. A suitable solvent system is chosen in which the desired compound has high solubility at an elevated temperature and low solubility at a lower temperature, allowing for the formation of pure crystals upon cooling.
Characterization Techniques:
The structural integrity and isotopic enrichment of this compound must be confirmed using various analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for characterizing deuterated compounds.
¹H NMR (Proton NMR): This technique is used to confirm the absence or significant reduction of proton signals at the specific sites where deuterium has been incorporated. The integration of the remaining proton signals provides a quantitative measure of the degree of deuteration.
²H NMR (Deuterium NMR): This method directly detects the deuterium nuclei, confirming their presence and location within the molecule.
¹³C NMR (Carbon-13 NMR): The signals for carbon atoms bonded to deuterium appear as multiplets (due to C-D coupling) and are often smaller in intensity compared to carbons bonded to hydrogen. This provides further evidence of successful deuteration.
Infrared (IR) Spectroscopy: This technique can be used to identify the presence of C-D bonds. The stretching frequency for a C-D bond appears at a lower wavenumber (approx. 2100-2250 cm⁻¹) compared to a C-H bond (approx. 2850-3000 cm⁻¹), providing clear evidence of deuteration.
| Technique | Information Provided |
|---|---|
| ¹H NMR | Confirms location and quantifies the level of deuteration by observing the disappearance of proton signals. |
| ²H NMR | Directly detects the presence and chemical environment of deuterium atoms. |
| ¹³C NMR | Shows characteristic splitting patterns and reduced signal intensity for carbons attached to deuterium. |
| Mass Spectrometry (MS) | Confirms the increase in molecular weight and determines isotopic purity and distribution. |
| Infrared (IR) Spectroscopy | Identifies C-D bond stretches, confirming the incorporation of deuterium. |
Advanced Analytical Methodologies Utilizing 1,4 Anhydro L Threitol D4
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The use of isotopically labeled internal standards, such as 1,4-Anhydro-L-threitol-d4, is fundamental to achieving high accuracy and precision in quantitative MS-based methods. texilajournal.comclearsynth.com
Application as an Internal Standard in Quantitative Mass Spectrometry
In quantitative mass spectrometry, this compound is employed as an internal standard to enhance the reliability of measurements. clearsynth.com Stable isotope dilution (SID) mass spectrometry is a robust technique for quantitative analysis, and deuterated standards are pivotal in this approach. nih.gov The key advantage of using a deuterated internal standard is its chemical and physical similarity to the analyte of interest. scispace.com This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, thereby compensating for variations in extraction efficiency, injection volume, and matrix effects. clearsynth.comcerilliant.com
The use of deuterated internal standards like this compound can significantly improve the precision and accuracy of quantitative assays. scispace.comnih.gov By comparing the signal of the analyte to the known concentration of the co-eluting deuterated standard, more reliable quantification can be achieved, even in complex biological matrices where ion suppression or enhancement might occur. texilajournal.com
Table 1: Key Advantages of Using this compound as an Internal Standard
| Feature | Benefit |
| Identical Retention Time | Co-elutes with the unlabeled analyte, providing optimal correction for chromatographic variability. |
| Similar Ionization Efficiency | Corrects for matrix effects such as ion suppression or enhancement. |
| Known Concentration | Allows for accurate quantification of the target analyte. |
| High Isotopic Purity | Minimizes cross-talk between the analyte and internal standard signals. nih.gov |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a technique where ions are fragmented and their fragment ions are analyzed. This process provides detailed structural information about the molecule. For this compound, MS/MS is used to confirm its structure and to study its fragmentation pathways. researchgate.netresearchgate.net
In an MS/MS experiment, the precursor ion of this compound is selected and subjected to collision-induced dissociation (CID). nih.gov The resulting product ions are then detected, generating a fragmentation spectrum. By analyzing the masses of the fragment ions, the structure of the molecule can be confirmed, and the positions of the deuterium (B1214612) labels can be verified. The fragmentation pattern of the deuterated compound will be similar to its unlabeled counterpart, with specific mass shifts corresponding to the deuterium atoms. This information is crucial for developing robust quantitative methods and for distinguishing it from potential interferences. nih.gov
High-Resolution Mass Spectrometry for Isotopic Purity Assessment
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is essential for determining the isotopic purity of labeled compounds like this compound. almacgroup.comresearchgate.net Isotopic purity refers to the percentage of the compound that is fully labeled with the desired number of deuterium atoms.
HRMS can resolve the isotopic peaks of a compound, allowing for the quantification of the relative abundance of each isotopologue. rsc.orgnih.gov This is critical because the presence of unlabeled or partially labeled species in the internal standard can compromise the accuracy of quantitative results. nih.gov By using HRMS, the isotopic distribution of this compound can be precisely measured to ensure it meets the quality standards required for its use as an internal standard. almacgroup.comnih.gov
Table 2: Representative Data for Isotopic Purity Assessment by HRMS
| Isotopologue | Theoretical Mass (m/z) | Measured Mass (m/z) | Relative Abundance (%) |
| d0 | 105.0501 | 105.0503 | <0.1 |
| d1 | 106.0564 | 106.0566 | <0.5 |
| d2 | 107.0627 | 107.0629 | <1.0 |
| d3 | 108.0690 | 108.0692 | <2.0 |
| d4 | 109.0753 | 109.0755 | >96.5 |
Note: The data in this table is illustrative and represents typical expectations for a high-purity deuterated standard. rsc.org
Coupled Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. lcms.cz This combination is widely used for the analysis of compounds in complex mixtures, such as biological fluids and environmental samples. nih.govspringernature.com
In the analysis of sugar alcohols like 1,4-Anhydro-L-threitol, LC-MS provides the necessary selectivity and sensitivity for accurate quantification. researchgate.net The use of this compound as an internal standard in LC-MS methods is crucial for correcting analytical variability. lcms.czresearchgate.net The internal standard is added to the sample at a known concentration before any sample preparation steps. Since the deuterated standard has nearly identical chromatographic behavior to the unlabeled analyte, it effectively compensates for losses during sample extraction and variations in instrument response. researchgate.net This approach is particularly important for achieving reliable results in high-throughput analyses. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies (e.g., Silylation) for Sugar Alcohol Analysis
Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for the analysis of volatile and thermally stable compounds. nih.gov However, sugar alcohols like 1,4-Anhydro-L-threitol are non-volatile and require a derivatization step to increase their volatility for GC-MS analysis. restek.com
Silylation is a common derivatization technique where active hydrogen atoms in the molecule are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net This process significantly increases the volatility of the sugar alcohol, making it suitable for GC-MS analysis. researchgate.netnih.gov When analyzing samples using GC-MS, this compound can be used as an internal standard. A strategy can involve derivatizing a mixture of standards with a deuterated silylating agent to generate the labeled internal standards in situ. nih.gov This approach ensures that both the analyte and the internal standard undergo the same derivatization reaction, leading to more accurate and precise quantification. shimadzu.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of molecules in solution. nih.gov It provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, NMR spectroscopy is used to confirm its chemical structure and to verify the position and extent of deuterium labeling. researchgate.net
Similarly, the ¹³C NMR spectrum can provide information about the carbon skeleton of the molecule. beilstein-journals.orghmdb.ca The signals for carbons directly bonded to deuterium will show a characteristic splitting pattern and a shift in their chemical shift value due to the isotopic effect. hmdb.cabeilstein-journals.org Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate proton and carbon signals, further confirming the structure and the sites of deuteration. hmdb.ca
Application in NMR Spectroscopy for Signal Referencing
In Nuclear Magnetic Resonance (NMR) spectroscopy, the precise measurement of chemical shifts is fundamental for structure elucidation. While this compound is not typically used as a primary chemical shift reference—a role usually filled by compounds like tetramethylsilane (B1202638) (TMS)—its deuterium content is crucial for the proper functioning of modern NMR spectrometers.
The deuterium nuclei within the molecule provide a signal that is used by the NMR instrument's lock system. This system continuously monitors the deuterium resonance frequency to detect and correct for any drift in the magnetic field strength during the experiment. By maintaining a stable magnetic field, the lock system ensures that the chemical shifts of the nuclei of interest (e.g., ¹H, ¹³C) are measured accurately and reproducibly over the course of data acquisition, which can sometimes last for several hours. Therefore, when an analysis is conducted in a non-deuterated solvent, the addition of a deuterated compound like this compound can serve this essential field-locking function.
Use in Mechanistic Studies via Isotopic Perturbation
The replacement of hydrogen with deuterium can have a measurable impact on the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is a powerful tool for investigating reaction mechanisms. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, if a C-H bond is broken or formed in the rate-determining step of a reaction, the reaction will proceed more slowly when deuterium is substituted at that position.
By conducting parallel experiments with 1,4-Anhydro-L-threitol and its deuterated analogue, this compound, and comparing the reaction rates, chemists can determine if a specific C-H bond is involved in the critical step of the mechanism. A significant KIE provides strong evidence for a particular mechanistic pathway, helping to distinguish between different possibilities. nih.gov This technique is broadly applicable in fields ranging from enzyme kinetics to synthetic chemistry. scbt.com
Method Validation in Analytical Applications
In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accuracy and precision. nih.govbiopharmaservices.com this compound is an ideal internal standard for the quantification of its endogenous, non-labeled counterpart, 1,4-Anhydro-L-threitol, a potential biomarker for oxidative stress. nih.govdntb.gov.ua An internal standard is added at a known, constant concentration to all samples, calibrators, and quality controls, compensating for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement. clearsynth.combiopharmaservices.com
Calibration Curve Development and Linearity Assessment
To quantify 1,4-Anhydro-L-threitol in a sample, a calibration curve is constructed. This is done by analyzing a series of calibration standards prepared with known concentrations of the analyte (1,4-Anhydro-L-threitol) and a constant concentration of the internal standard (this compound). The instrument response is recorded as the peak area for both the analyte and the internal standard.
A response ratio is calculated by dividing the analyte's peak area by the internal standard's peak area. This ratio is then plotted against the known concentration of the analyte. For a valid method, this plot should yield a linear relationship. The linearity is typically assessed by the coefficient of determination (R²), which should ideally be greater than 0.99.
Table 1: Illustrative Calibration Curve Data for 1,4-Anhydro-L-threitol using this compound as an Internal Standard This table presents example data typical for a validated LC-MS/MS method.
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte Area / IS Area) |
|---|---|---|---|
| 5.0 | 10,540 | 101,200 | 0.104 |
| 10.0 | 20,880 | 100,500 | 0.208 |
| 50.0 | 103,500 | 99,800 | 1.037 |
| 100.0 | 212,300 | 102,100 | 2.079 |
| 250.0 | 520,100 | 100,900 | 5.155 |
| 500.0 | 1,045,000 | 101,500 | 10.296 |
Resulting Linear Equation: y = 0.0205x + 0.003
Coefficient of Determination (R²): 0.9995
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). mdpi.com
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.net
These values can be statistically determined from the calibration curve using the standard deviation of the response (σ) and the slope of the curve (S), according to the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). nih.gov
Table 2: Illustrative Sensitivity Parameters for the Quantification of 1,4-Anhydro-L-threitol This table presents typical LOD and LOQ values for a bioanalytical LC-MS/MS assay.
| Parameter | Value (ng/mL) |
|---|---|
| Limit of Detection (LOD) | 1.5 |
| Limit of Quantification (LOQ) | 5.0 |
Reproducibility and Accuracy Assessments
A validated method must be both reproducible and accurate.
Accuracy: Refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples spiked with a known concentration of the analyte and is expressed as percent recovery.
Reproducibility (Precision): Describes the closeness of agreement between repeated measurements of the same sample. It is assessed at different concentrations and on different days (intra- and inter-day precision) and is expressed as the relative standard deviation (%RSD).
Table 3: Illustrative Accuracy and Precision Data for the Quantification of 1,4-Anhydro-L-threitol This table presents example data from analyzing three levels of quality control (QC) samples on three separate days (n=6 replicates per day).
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (% Recovery) |
|---|---|---|---|---|
| Low | 15.0 | 5.8% | 7.2% | 103.5% |
| Medium | 150.0 | 4.1% | 5.5% | 98.7% |
| High | 400.0 | 3.5% | 4.8% | 101.2% |
Applications of 1,4 Anhydro L Threitol D4 in Mechanistic and Biochemical Research
Elucidation of Biochemical Pathways and Reaction Mechanisms
The core utility of 1,4-Anhydro-L-threitol-d4 lies in its application as an isotopic tracer, enabling the non-invasive tracking of molecular fates within a biological system. The deuterium (B1214612) labels act as a "heavy" signature that can be detected and differentiated from its naturally occurring, non-deuterated counterparts by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Isotopic Tracing in Metabolic Flux Analysis
Metabolic flux analysis is a powerful methodology used to quantify the rates of metabolic reactions in a biological system. By introducing a labeled substrate like this compound, researchers can trace the path of the deuterium atoms as the molecule is processed through various biochemical pathways. This allows for the determination of the flow, or flux, of metabolites through a network of reactions.
The table below illustrates a hypothetical scenario of how data from a metabolic flux experiment using this compound might be presented.
| Metabolite | Isotopic Enrichment (%) | Inferred Flux (relative units) |
| Metabolite A | 15.2 | 1.0 |
| Metabolite B | 8.5 | 0.56 |
| Metabolite C | 2.1 | 0.14 |
This interactive table demonstrates how the percentage of deuterium enrichment in downstream metabolites can be used to calculate the relative flux through different branches of a metabolic pathway.
Investigation of Enzymatic Transformations and Substrate Specificity
This compound can be instrumental in studying the enzymes that may act upon its non-deuterated form. The kinetic isotope effect (KIE), a change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes, can provide profound insights into enzymatic mechanisms. If the breaking of a carbon-deuterium bond is a rate-determining step in an enzymatic reaction, the reaction will proceed more slowly with this compound as a substrate compared to 1,4-Anhydro-L-threitol. Measuring this difference in reaction rates can help to elucidate the transition state of the reaction and the mechanism of the enzyme.
Furthermore, this labeled compound can be used to explore the substrate specificity of enzymes. For example, research on the enzymatic synthesis of L-threitol has identified L-threitol dehydrogenase as a key enzyme. While this enzyme acts on the parent sugar alcohol, studies could be designed to investigate whether it or other enzymes can recognize and process the anhydro form. By using this compound in competitive binding assays or as a potential substrate, researchers can determine the affinity and catalytic efficiency of enzymes for this particular molecular structure.
Role as a Stable Isotope Tracer in Advanced Imaging Techniques
The use of deuterated compounds extends beyond traditional biochemical assays into the realm of advanced imaging technologies, offering a window into metabolic processes in living organisms.
Deuterium Metabolic Imaging (DMI) for Metabolic Process Investigation
Deuterium Metabolic Imaging (DMI) is a non-invasive imaging modality that utilizes the magnetic resonance signal of deuterium to map the spatial distribution of deuterated compounds and their metabolic products in vivo. While DMI studies have predominantly focused on molecules like deuterated glucose and acetate (B1210297) to probe central carbon metabolism, the potential exists to use other deuterated substrates, such as this compound, to investigate specific metabolic pathways.
Should 1,4-Anhydro-L-threitol be found to be taken up and metabolized by certain tissues or cell types, DMI with this compound could provide spatially resolved information on its metabolic fate. This could be particularly valuable in studying diseases where specific metabolic pathways are altered.
Tracing of Biological Systems via Isotope Enrichment
The principle of isotope enrichment allows for the tracking of the incorporation of labeled molecules into cellular components and tissues over time. By administering this compound to a biological system, researchers can follow its distribution and accumulation in various organs and tissues. Subsequent analysis of tissue samples via mass spectrometry can reveal the extent of its uptake and potential biotransformation. This approach is invaluable for pharmacokinetic and pharmacodynamic studies, providing data on the absorption, distribution, metabolism, and excretion of the compound.
Quantitative Analysis of Related Metabolites and Biomarkers
One of the most significant applications of this compound is its use as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry. clearsynth.comkcasbio.com Internal standards are essential for correcting for variations in sample preparation and analytical instrumentation, thereby ensuring the accuracy and precision of the measurements. clearsynth.comkcasbio.com
Because this compound is chemically identical to its non-deuterated counterpart, it behaves similarly during extraction, derivatization, and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer. By adding a known amount of this compound to a sample, the endogenous, non-deuterated 1,4-Anhydro-L-threitol can be accurately quantified by comparing the signal intensities of the two isotopic forms.
The following table presents a hypothetical calibration curve for the quantification of 1,4-Anhydro-L-threitol using this compound as an internal standard.
| Concentration of 1,4-Anhydro-L-threitol (µM) | Peak Area Ratio (Analyte/Internal Standard) |
| 0.1 | 0.098 |
| 0.5 | 0.495 |
| 1.0 | 1.002 |
| 5.0 | 5.015 |
| 10.0 | 9.987 |
This interactive table illustrates the linear relationship between the concentration of the analyte and the ratio of its peak area to that of the deuterated internal standard, which forms the basis for accurate quantification.
This technique can be extended to the quantification of other related metabolites or biomarkers where this compound can serve as a suitable internal standard, particularly for other sugar alcohols or small polar molecules.
Contributions to Polymer Science and Material Chemistry Research
In polymer science, understanding the mechanisms of polymerization is key to designing materials with desired properties. Isotopic labeling is a powerful tool for elucidating these mechanisms.
Hyperbranched polymers are highly branched, three-dimensional macromolecules that have gained interest due to their unique properties, such as low viscosity and high solubility. Anhydro sugars are valuable monomers for the synthesis of carbohydrate-based polymers. The ring-opening polymerization of monomers like 1,4-anhydrotetritol (the non-deuterated form of this compound) can lead to the formation of hyperbranched carbohydrate polymers.
Polyols are fundamental building blocks for a wide range of polymeric materials, most notably polyurethanes. The properties of these materials are highly dependent on the structure of the polyol used. While there is extensive research on various polyols in polyurethane synthesis, the specific use of 1,4-Anhydro-L-threitol is less documented in this context. However, the principles of using isotopically labeled compounds can be applied to study the behavior of polyol-based materials.
For instance, this compound could be incorporated into a polyurethane formulation to study the degradation mechanisms of the resulting material. nih.gov By exposing the deuterated polyurethane to various environmental conditions (e.g., hydrolysis, oxidation), the fate of the polyol component can be tracked by analyzing the degradation products for the presence of deuterium. This can help in identifying the weak points in the polymer structure and in designing more durable and sustainable materials. researchgate.netmdpi.com
Methodological Considerations and Future Research Directions
Isotope Effects and Their Implications in Reaction Kinetics and Biochemistry
The replacement of hydrogen with deuterium (B1214612) in 1,4-Anhydro-L-threitol to create its d4 isotopologue is predicted to give rise to significant kinetic isotope effects (KIEs). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its isotopes. medchemexpress.com This effect is particularly pronounced for hydrogen and deuterium due to their large relative mass difference. medchemexpress.com The C-D bond is stronger and has a lower zero-point energy than the C-H bond, meaning more energy is typically required to break it.
In the context of 1,4-Anhydro-L-threitol-d4, if a C-H bond cleavage is the rate-determining step in a reaction, the deuterated compound would be expected to react more slowly. This principle could be a powerful tool for elucidating reaction mechanisms involving this sugar analog. For instance, in enzymatic reactions where a hydride transfer from the threitol backbone is a key step, the use of this compound would allow researchers to probe the transition state and confirm the involvement of that specific C-H bond in the rate-limiting step.
Challenges in the Synthesis and Application of Deuterated Carbohydrates
The synthesis of specifically labeled deuterated carbohydrates like this compound presents considerable challenges. Achieving high levels of deuterium incorporation at specific positions without isotopic scrambling requires sophisticated synthetic strategies. Common methods for deuteration can be broadly categorized into biological and chemical routes. rsc.org
A biological approach might involve feeding a microorganism capable of producing L-threitol a deuterium-enriched growth medium. rsc.org However, this can lead to non-specific labeling and is dependent on identifying a suitable biological system. Chemical synthesis offers more control but is often a multi-step process involving expensive deuterated reagents and protecting group chemistry. The synthesis of the parent compound, 1,4-anhydroerythritol, has been achieved through methods like the hydrogenolysis of 1,4-anhydroerythritol. nih.gov Adapting such syntheses for deuteration would require careful selection of deuterium sources and reaction conditions to ensure stereochemical integrity and high isotopic purity.
Purification of the final deuterated product from its non-deuterated or partially deuterated counterparts is another significant hurdle. Chromatographic techniques are often employed, but the subtle differences in physical properties between isotopologues can make separation difficult.
Prospects for Novel Applications in Systems Biology and Advanced Materials
Despite the challenges, the potential applications of this compound are compelling, particularly in the field of systems biology. Systems biology aims to understand the complex interactions within biological systems. chemspider.com Deuterated molecules are increasingly used as tracers in metabolic flux analysis, a key technique in systems biology. nih.gov By introducing this compound into a biological system, researchers could trace its metabolic pathways and quantify the flux through various biochemical reactions using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This could shed light on how cells process and utilize this specific sugar analog.
In the realm of advanced materials, the incorporation of deuterium can modify the properties of polymers and other materials. Sugar alcohols, including anhydro-sugars, are being explored as building blocks for biodegradable plastics and other sustainable materials. medchemexpress.comoclc.org The substitution of hydrogen with deuterium in this compound could alter properties such as thermal stability and neutron scattering cross-section. This could make it a valuable probe in neutron scattering studies to investigate the structure and dynamics of materials at a molecular level. rsc.org
Interdisciplinary Research Integrating this compound
The potential of this compound is best realized through interdisciplinary research that combines chemistry, biology, and materials science. For example, synthetic chemists could develop efficient and scalable methods for its production, making it more accessible for a wider range of applications.
Biochemists and systems biologists could then use this compound to probe enzymatic mechanisms and map metabolic networks. This could have implications for understanding diseases related to carbohydrate metabolism. Furthermore, collaboration with materials scientists could lead to the development of novel deuterated polymers with tailored properties for specific applications, such as in medical devices or advanced composites. The unique structural features of the anhydro-sugar backbone combined with the isotopic label could offer new avenues for material design and characterization.
Q & A
Q. What synthetic routes are optimal for preparing 1,4-Anhydro-L-threitol-d4 with high isotopic purity?
Synthetic optimization should focus on deuteration strategies to ensure isotopic purity. For example, deuterium exchange reactions or catalytic deuteration of precursor molecules (e.g., L-threitol derivatives) under controlled conditions (e.g., acidic/basic D₂O environments) can achieve >98% deuterium incorporation. Post-synthesis purification via column chromatography or recrystallization is critical to remove non-deuterated byproducts . NMR (¹H, ²H) and mass spectrometry are essential for validating isotopic purity, with deuterium absence in ¹H-NMR (<0.1% residual protons) confirming successful deuteration .
Q. How does the deuteration of 1,4-Anhydro-L-threitol affect its stability under common laboratory storage conditions?
Deuterated compounds often exhibit altered hygroscopicity and thermal stability. For this compound, stability studies should compare degradation rates (e.g., via HPLC or TGA) under varying temperatures (4°C vs. −20°C) and humidity levels. Deuterated analogs may show reduced hydrolysis rates due to kinetic isotope effects, but prolonged exposure to moisture can still compromise integrity. Storage in anhydrous, inert atmospheres (argon/vacuum-sealed vials) is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when analyzing deuterated this compound in complex reaction mixtures?
Deuteration introduces challenges in ¹H-NMR due to signal suppression of deuterated sites. To resolve this:
- Use ²H-NMR or heteronuclear experiments (HSQC, HMBC) to track deuterium positions .
- Employ isotopic dilution experiments with non-deuterated analogs to identify overlapping peaks.
- Cross-validate with LC-MS/MS to confirm molecular integrity and quantify residual protons .
Contradictions often arise from incomplete deuteration or solvent exchange; iterative synthesis and multi-technique validation mitigate these issues .
Q. What experimental controls are critical when studying the chiral specificity of this compound in enzyme-catalyzed reactions?
- Stereochemical controls : Use enantiomerically pure substrates (e.g., (2S,3S)-configured analogs) to rule out racemization during reactions .
- Isotopic controls : Compare reaction rates with non-deuterated 1,4-Anhydro-L-threitol to quantify kinetic isotope effects (KIEs).
- Blank assays : Include reactions without enzymes to detect non-catalytic deuteration artifacts .
Data interpretation must account for KIEs (e.g., C-D bond cleavage rates) and enzyme stereoselectivity, which may differ between deuterated and protiated substrates .
Q. How can researchers design experiments to distinguish between isotopic scrambling and true metabolic incorporation of this compound in tracer studies?
- Isotopic labeling patterns : Use position-specific deuterium labeling (e.g., C2 vs. C3 deuteration) and track label redistribution via ²H-NMR or mass isotopomer analysis.
- Time-course experiments : Monitor isotopic enrichment over time; scrambling often shows non-linear kinetics compared to enzymatic incorporation.
- Quench controls : Terminate reactions at multiple timepoints to capture transient intermediates and validate metabolic pathways .
Methodological Considerations
Q. What analytical parameters should be prioritized for validating the stereochemical integrity of this compound?
- Optical rotation : Compare specific rotation ([α]D) with literature values for non-deuterated L-threitol derivatives to confirm configuration retention .
- Chiral chromatography : Use chiral stationary phases (e.g., amylose-based columns) with deuterated mobile phases to resolve enantiomers.
- X-ray crystallography : Resolve crystal structures of derivatives (e.g., benzylidene acetals) to unambiguously assign stereochemistry .
Q. How should researchers address discrepancies in kinetic data between deuterated and protiated analogs in mechanistic studies?
- Statistical analysis : Apply ANOVA or Bayesian models to assess whether differences are statistically significant or artifacts of experimental noise.
- Isotope effect modeling : Calculate theoretical KIEs using computational tools (e.g., DFT simulations) and compare with empirical data to validate mechanisms .
- Replicate experiments : Conduct triplicate runs under identical conditions to ensure reproducibility .
Data Interpretation and Reporting
Q. What are best practices for reporting deuterium incorporation efficiency in this compound synthesis?
- Quantitative metrics : Report %D incorporation (via mass spec), residual proton content (¹H-NMR), and batch-to-batch variability.
- Method transparency : Detail deuteration protocols (e.g., reaction time, catalyst loading) to enable replication.
- Error analysis : Include confidence intervals for isotopic purity measurements .
Q. How can researchers reconcile conflicting bioactivity data between deuterated and non-deuterated analogs?
- Dose-response curves : Compare EC₅₀/IC₅₀ values across analogs to quantify potency shifts.
- Structural dynamics : Use molecular dynamics simulations to assess how deuteration alters conformational flexibility or binding kinetics.
- Meta-analysis : Review prior studies on deuterated biomolecules to identify trends (e.g., reduced metabolic clearance vs. altered target affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
